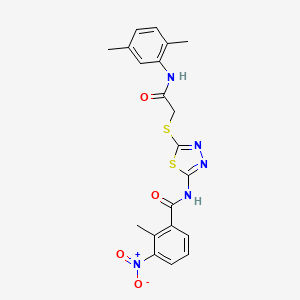

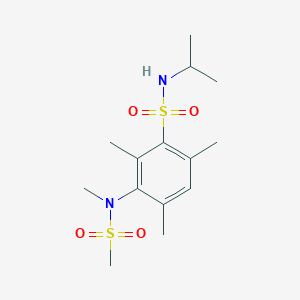

N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally related sulfonamide compounds involves the interaction of specific sulfonamide precursors with chlorosulfonic acid, leading to the formation of sterically hindered isomeric forms. For instance, Rublova et al. (2017) synthesized two new structural isomers by interacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, highlighting the steps involved in obtaining such compounds and their molecular-electronic structure through X-ray diffraction and ab initio quantum-chemical calculations (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Molecular Structure Analysis

Detailed molecular structure analyses, such as those conducted by Jacobs, Chan, and O'Connor (2013), provide insights into the molecular and supramolecular structures of related sulfonamide compounds. Their work on N-[2-(pyridin-2-yl)ethyl]-derivatives of various sulfonamides offers a comparative study on molecular conformations and hydrogen bonding, shedding light on the intricate molecular arrangements (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Sulfonamide derivatives undergo a variety of chemical reactions, showcasing their reactivity and functional group transformations. Dohmori (1964) explored the rearrangement reactions of N-substituted benzenesulfonamide derivatives with alkali, providing a basis for understanding the chemical behavior of these compounds under different conditions (Dohmori, 1964).

Scientific Research Applications

Synthetic Applications in Chemistry : Benzenesulfonamide, a related compound, serves as a powerful Directed Metalation Group (DMG) in organic synthesis. It is used in arylsulfonamides using the Directed ortho Metalation (DoM) methodology for producing heterocyclic compounds and in various rearrangements and new developments in chemical synthesis (Familoni, 2002).

Potential in Drug Development : Sulfonamide derivatives have been explored for their potential in medicinal applications, such as antibacterial agents. Some specific benzenesulfonamide derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria (Ratrey et al., 2021).

Applications in Molecular Structure and Function Studies : The molecular structure of certain benzenesulfonamide derivatives has been studied, revealing extensive intra- and intermolecular hydrogen bonds. These studies are crucial for understanding the chemical and physical properties of these compounds (Siddiqui et al., 2008).

Inhibitory Activity in Biochemical Processes : Sulfonamide derivatives have been investigated as inhibitors of human carbonic anhydrase isoenzymes, which are important in many physiological processes. This research has implications for the development of new drugs and therapeutic agents (Mishra et al., 2016).

properties

IUPAC Name |

2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4S2/c1-9(2)15-22(19,20)14-11(4)8-10(3)13(12(14)5)16(6)21(7,17)18/h8-9,15H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZBSZASCHVJFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)

![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)

![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2490451.png)